REACTION_CXSMILES
|
[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].C1(C)C(C)=CC=CC=1.[CH2:20]([SH:23])[CH2:21][CH3:22]>ClC1C=CC=CC=1Cl.C1(C)C=CC=CC=1>[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:23][CH2:20][CH2:21][CH3:22])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)SC1=C(C=CC=C1)Cl
|
Name
|
potassium propyl mercaptide
|
Quantity
|
222.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
Carbowax
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethyleneglycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 96 hours
|
Duration
|
96 h
|
Type
|
WAIT
|
Details
|
to 198° C. after 86 hours
|
Duration
|
86 h
|
Type
|
TEMPERATURE
|
Details
|
The dark solution was cooled
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)SC1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)SC1=C(C=CC=C1)SCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.6 g | |
YIELD: PERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].C1(C)C(C)=CC=CC=1.[CH2:20]([SH:23])[CH2:21][CH3:22]>ClC1C=CC=CC=1Cl.C1(C)C=CC=CC=1>[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:23][CH2:20][CH2:21][CH3:22])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)SC1=C(C=CC=C1)Cl
|
Name
|
potassium propyl mercaptide
|
Quantity
|
222.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
Carbowax
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethyleneglycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 96 hours
|
Duration
|
96 h
|
Type
|
WAIT
|
Details
|
to 198° C. after 86 hours
|
Duration
|
86 h
|
Type
|
TEMPERATURE
|
Details
|
The dark solution was cooled
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)SC1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)SC1=C(C=CC=C1)SCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.6 g | |
YIELD: PERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |